molecular formula C8H15NO2 B13209704 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one

2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13209704
M. Wt: 157.21 g/mol
InChI Key: FZOSWZKBOGJUIL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an ethoxy group and a pyrrolidinyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    2-Pyrrolidinone: Contains a lactam ring and is used in various chemical syntheses.

    N-Ethylpyrrolidine: Similar structure but with an ethyl group attached to the nitrogen atom.

Uniqueness

2-Ethoxy-1-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an ethoxy group and a pyrrolidinyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethoxy-1-pyrrolidin-2-ylethanone

InChI

InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3

InChI Key

FZOSWZKBOGJUIL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1CCCN1

Origin of Product

United States

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